molecular formula C10H14N2 B8476433 6-(3-buten-1-yl)-4-methyl-2-Pyridinamine

6-(3-buten-1-yl)-4-methyl-2-Pyridinamine

Cat. No. B8476433
M. Wt: 162.23 g/mol
InChI Key: ATZJEONAIUONDF-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

A mixture of 147 mg (0.612 mmol) of 6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine and 215 mg (3.09 mmol) of hydroxylamine hydrochloride in 1.6 mL of 95% ethanol and 0.6 mL of water was heated overnight in a 100° C. oil bath. After cooling to room temperature, the solution was diluted with 25 mL of ethyl ether and washed with 15 mL of 2.5 N aqueous sodium hydroxide followed by 15 mL of saturated aqueous sodium chloride. The aqueous layers were extracted in succession with 25 mL of ethyl ether. The combined ethyl ether layers were dried (sodium sulfate), decanted, and evaporated. Flash column chromatography on 6 g of silica gel eluting with 100 mL of 1:1 ethyl acetate/dichloromethane gave 82 mg (83% yield) of 2-amino-6-(3-buten-1-yl)-4-methylpyridine as a pale yellow oil.
Name
6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
ethyl acetate dichloromethane
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[N:10]=[C:9]([N:11]2C(C)=CC=C2C)[CH:8]=[C:7]([CH3:18])[CH:6]=1)[CH2:2][CH:3]=[CH2:4].Cl.NO.C(OCC)(=O)C.ClCCl>C(O)C.O.C(OCC)C>[NH2:11][C:9]1[CH:8]=[C:7]([CH3:18])[CH:6]=[C:5]([CH2:1][CH2:2][CH:3]=[CH2:4])[N:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
6-(3-buten-1-yl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
Quantity
147 mg
Type
reactant
Smiles
C(CC=C)C1=CC(=CC(=N1)N1C(=CC=C1C)C)C
Name
Quantity
215 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
ethyl acetate dichloromethane
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC.ClCCl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
washed with 15 mL of 2.5 N aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted in succession with 25 mL of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl ether layers were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=C1)C)CCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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